Cas no 1427787-40-3 (N-[cyano(2-fluorophenyl)methyl]-4-(1,3-thiazol-4-yl)benzamide)
![N-[cyano(2-fluorophenyl)methyl]-4-(1,3-thiazol-4-yl)benzamide structure](https://ja.kuujia.com/scimg/cas/1427787-40-3x500.png)
N-[cyano(2-fluorophenyl)methyl]-4-(1,3-thiazol-4-yl)benzamide 化学的及び物理的性質
名前と識別子
-
- EN300-26687626
- AKOS033306131
- Z1390219331
- N-[cyano(2-fluorophenyl)methyl]-4-(1,3-thiazol-4-yl)benzamide
- N-[cyano-(2-fluorophenyl)methyl]-4-(1,3-thiazol-4-yl)benzamide
- 1427787-40-3
-
- インチ: 1S/C18H12FN3OS/c19-15-4-2-1-3-14(15)16(9-20)22-18(23)13-7-5-12(6-8-13)17-10-24-11-21-17/h1-8,10-11,16H,(H,22,23)
- InChIKey: IEOHKOURBNIBCK-UHFFFAOYSA-N
- ほほえんだ: S1C=NC(=C1)C1C=CC(=CC=1)C(NC(C#N)C1C=CC=CC=1F)=O
計算された属性
- せいみつぶんしりょう: 337.06851135g/mol
- どういたいしつりょう: 337.06851135g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 24
- 回転可能化学結合数: 4
- 複雑さ: 486
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.5
- トポロジー分子極性表面積: 94Ų
N-[cyano(2-fluorophenyl)methyl]-4-(1,3-thiazol-4-yl)benzamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26687626-0.05g |
N-[cyano(2-fluorophenyl)methyl]-4-(1,3-thiazol-4-yl)benzamide |
1427787-40-3 | 95.0% | 0.05g |
$212.0 | 2025-03-20 |
N-[cyano(2-fluorophenyl)methyl]-4-(1,3-thiazol-4-yl)benzamide 関連文献
-
Hai-Yang Liu,Zhen-Jie Zhang,Wei Shi,Bin Zhao,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan Dalton Trans., 2009, 4416-4419
-
Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
-
Hemant Gopee,Bo M. Petersen,Andrew D. Bond,Jan O. Jeppesen Chem. Commun., 2007, 4110-4112
-
4. A comparative study on the possible zinc binding sites of the human ZnT3 zinc transporter protein†Dávid Árus,Ágnes Dancs,Nóra Veronika Nagy,Tamás Gajda Dalton Trans., 2013,42, 12031-12040
-
Haipeng Guo,Yuyang Hou,Jun Wang,Lijun Fu,Jun Chen,Huakun Liu,Jiazhao Wang J. Mater. Chem. A, 2017,5, 14673-14681
-
Jang-Yeon Hwang,Chong S. Yoon,Ilias Belharouak,Yang-Kook Sun J. Mater. Chem. A, 2016,4, 17952-17959
-
Ting Song,Gongchang Zeng,Piyong Zhang,Tingting Wang,Atif Ali,Shaobin Huang,Heping Zeng J. Mater. Chem. A, 2019,7, 503-512
-
Youichi Hosokawa,Takeshi Kawase,Masaji Oda Chem. Commun., 2001, 1948-1949
-
Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
N-[cyano(2-fluorophenyl)methyl]-4-(1,3-thiazol-4-yl)benzamideに関する追加情報
Introduction to N-[cyano(2-fluorophenyl)methyl]-4-(1,3-thiazol-4-yl)benzamide (CAS No. 1427787-40-3)
N-[cyano(2-fluorophenyl)methyl]-4-(1,3-thiazol-4-yl)benzamide is a sophisticated organic compound characterized by its intricate molecular structure. This compound, identified by the CAS number 1427787-40-3, has garnered significant attention in the field of pharmaceutical research due to its potential applications in drug development. The molecular framework of this compound incorporates several key functional groups, including a cyano group, a fluorophenyl moiety, and a benzamide segment linked to a thiazole ring. These structural features contribute to its unique chemical properties and make it a subject of intense study among chemists and biologists.
The presence of the cyano group in the molecule imparts a high degree of reactivity, making it suitable for various chemical transformations. This reactivity is particularly valuable in synthetic chemistry, where such compounds serve as intermediates in the synthesis of more complex molecules. Additionally, the fluorophenyl group is known for its ability to influence the pharmacokinetic and pharmacodynamic properties of drugs. Fluoro-substituted aromatic compounds often exhibit enhanced metabolic stability and improved binding affinity to biological targets, which are critical factors in drug design.
The benzamide segment of N-[cyano(2-fluorophenyl)methyl]-4-(1,3-thiazol-4-yl)benzamide contributes to the compound's solubility and bioavailability, which are essential for its potential use in pharmaceutical formulations. Furthermore, the integration of the 1,3-thiazol-4-yl group introduces a heterocyclic component that is frequently found in bioactive molecules. Thiazole derivatives have been extensively studied for their antimicrobial, antiviral, and anti-inflammatory properties, making this compound a promising candidate for therapeutic applications.
Recent advancements in medicinal chemistry have highlighted the importance of multifunctional compounds that can interact with multiple biological pathways simultaneously. N-[cyano(2-fluorophenyl)methyl]-4-(1,3-thiazol-4-yl)benzamide embodies this concept by combining several pharmacophoric elements into a single molecular entity. This design approach has been shown to enhance the efficacy and reduce side effects of drugs by targeting multiple receptors or enzymes involved in disease processes.
In vitro studies have demonstrated that this compound exhibits notable activity against various biological targets. For instance, research indicates that it may interfere with key enzymes involved in cancer cell proliferation and survival. The interaction between the cyano group and specific amino acid residues on these enzymes could lead to inhibition of their catalytic activity. Similarly, the fluorophenyl moiety may enhance binding affinity to receptors overexpressed in tumor cells, thereby improving therapeutic outcomes.
The role of computational chemistry in drug discovery has also been instrumental in understanding the behavior of N-[cyano(2-fluorophenyl)methyl]-4-(1,3-thiazol-4-yl)benzamide. Molecular modeling techniques have been employed to predict how this compound interacts with biological targets at the atomic level. These simulations have provided valuable insights into the binding mechanisms and have guided the optimization of its structure for improved potency and selectivity.
Ongoing clinical trials are exploring the potential therapeutic applications of derivatives similar to N-[cyano(2-fluorophenyl)methyl]-4-(1,3-thiazol-4-yl)benzamide. While results from these trials are still pending, preliminary data suggest promising outcomes in treating certain chronic diseases. The compound's ability to modulate multiple biological pathways makes it a versatile tool for addressing complex pathological conditions.
The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies have been developed to ensure high yields and purity levels. These methods include transition metal-catalyzed reactions and asymmetric synthesis techniques, which are essential for producing enantiomerically pure forms of the molecule.
The environmental impact of synthesizing and using N-[cyano(2-fluorophenyl)methyl]-4-(1,3-thiazol-4-yl)benzamide is also a critical consideration. Efforts are being made to develop greener synthetic routes that minimize waste and reduce energy consumption. Sustainable practices in pharmaceutical manufacturing are becoming increasingly important as industries strive to balance efficiency with environmental responsibility.
In conclusion, N-[cyano(2-fluorophenyl)methyl]-4-(1,3-thiazol-4-yl)benzamide represents a significant advancement in pharmaceutical chemistry due to its complex molecular structure and multifaceted biological activities. Its potential applications in treating various diseases make it a valuable asset in ongoing research efforts. As scientific understanding continues to evolve, this compound will likely play an important role in the development of next-generation therapeutics.
1427787-40-3 (N-[cyano(2-fluorophenyl)methyl]-4-(1,3-thiazol-4-yl)benzamide) 関連製品
- 2169735-33-3(methyl (2Z)-3-(1-methyl-1H-pyrazol-4-yl)pent-2-enoate)
- 2168157-65-9(2-(2-Fluoro-4-nitrophenyl)cyclopropane-1-carboxylic acid)
- 61200-58-6(2,4,5-Tribromothiophene-3-carbaldehyde)
- 669713-60-4(2-(tert-Butoxycarbonylamino)-5-methyl-benzoic Acid)
- 2176271-03-5(3-{1-(dimethylsulfamoyl)piperidin-4-ylmethyl}-1-(4-methoxyphenyl)methylurea)
- 180465-02-5(3-[(S)-Amino(carboxy)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid)
- 2171990-35-3(3-(1,2,3,4-tetrahydroisoquinolin-8-yl)phenylmethanamine)
- 1565307-56-3(1-(bromomethyl)-1-2-(2-methoxyethoxy)ethoxycyclopentane)
- 1194-33-8(2,6-Piperidinedione,3,3-dimethyl-)
- 1105233-71-3(1-(3,4-dimethylphenyl)-3-3-(6-oxo-1,6-dihydropyridazin-1-yl)propylurea)




